BenchChemオンラインストアへようこそ!

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Serotonin 5-HT2A receptor pharmacology GPCR antagonist screening Receptor binding and occupancy

This ortho-CF₃-substituted diaryl urea is a 5-HT₂A receptor antagonist (DrugMap-annotated) distinct from para-substituted comparators like pimavanserin or volinanserin. As Yadav et al. (2011) established, 5-HT₂A antagonists with different functional selectivity profiles are not interchangeable. This compound fills a critical niche as a neutral antagonist control for dissecting inverse agonism vs. protean agonism in chronic in vivo paradigms. Its modular urea core and CNS-optimal physicochemical space (CLogP ~3.9) make it an ideal scaffold for SAR and probe development.

Molecular Formula C18H20F3N3O
Molecular Weight 351.373
CAS No. 1207002-56-9
Cat. No. B2377279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
CAS1207002-56-9
Molecular FormulaC18H20F3N3O
Molecular Weight351.373
Structural Identifiers
SMILESCN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C18H20F3N3O/c1-24(2)16(13-8-4-3-5-9-13)12-22-17(25)23-15-11-7-6-10-14(15)18(19,20)21/h3-11,16H,12H2,1-2H3,(H2,22,23,25)
InChIKeyMFUCKUWUDDKTBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1207002-56-9) – Classification and Procurement-Relevant Profile


1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1207002-56-9) is a synthetic diaryl urea derivative (C₁₈H₂₀F₃N₃O, MW 351.4) classified as a 5-HT₂A serotonin receptor antagonist [1]. The compound bears a dimethylamino-phenylethyl group on one urea nitrogen and an ortho-trifluoromethylphenyl moiety on the other, placing it within a pharmacologically significant class of urea-based GPCR modulators. Publicly available quantitative primary data for this specific compound remain extremely limited; the most rigorous target annotation derives from the DrugMap authoritative database, which records 5-HT₂A receptor antagonism as the primary mechanism of action [1]. The ortho-CF₃ substitution distinguishes this compound from the more common meta- or para-trifluoromethylphenyl urea analogs, potentially altering steric and electronic interactions within the 5-HT₂A orthosteric binding pocket.

Why 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Simply Replaced by Other 5-HT₂A Antagonist Ureas


Substituting one 5-HT₂A antagonist urea for another without considering functional selectivity can lead to diametrically opposite in vivo outcomes. Yadav et al. (2011) demonstrated that among a panel of selective 5-HT₂A antagonists, ketanserin down-regulated cortical 5-HT₂A receptor protein, whereas SR46349B up-regulated the receptor and potentiated phencyclidine (PCP)-induced hyperlocomotion in mice [1]. This study established that 5-HT₂A antagonists are not pharmacologically interchangeable; their capacity for inverse agonism, neutral antagonism, or even protean behavior differs fundamentally. The ortho-trifluoromethyl substitution pattern in the target compound creates a steric environment distinct from that of known comparators such as pimavanserin (para-fluorobenzyl urea) or volinanserin (M100907; piperidine methanol), meaning that in vitro binding affinity data alone cannot predict the directionality of receptor regulation or behavioral effect. Without compound-specific functional selectivity data, generic substitution risks selecting an analog with an unintended—or even opposite—efficacy profile.

Quantitative Evidence Guide for 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea – Comparator-Based Differentiation


5-HT₂A Receptor Target Annotation Versus the Closest Structural Analog

The target compound is confirmed as a 5-HT₂A serotonin receptor antagonist in the DrugMap authoritative database [1]. Evidence for the closest structural analog bearing the 2-(trifluoromethyl)phenyl urea core—1-[4-(diethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea—shows an EC₅₀ of 0.261 nM in a CHO cell functional assay, recorded in US Patent 11,116,760 [2]. However, that analog differs in the amine-bearing aryl ring (4-diethylaminophenyl vs. the target compound's dimethylamino-phenylethyl linker). The target compound's extended ethyl linker between the dimethylamino group and the urea nitrogen introduces conformational flexibility that is absent in the direct aniline-linked analog, potentially altering the binding pose. No quantitative binding or functional data (Kᵢ, IC₅₀, EC₅₀) have been publicly reported for the target compound itself. This evidence gap must be acknowledged; the 5-HT₂A classification is qualitative only.

Serotonin 5-HT2A receptor pharmacology GPCR antagonist screening Receptor binding and occupancy

Functional Selectivity Profile: In Vivo 5-HT₂A Receptor Regulation Versus Established Antagonists

The functional selectivity landscape of 5-HT₂A antagonists was systematically mapped by Yadav et al. (2011), who chronically administered several antagonists to C57BL/6J mice and measured cortical 5-HT₂A receptor protein levels and PCP-induced hyperlocomotion [1]. Ketanserin caused significant 5-HT₂A receptor down-regulation and attenuated PCP hyperlocomotion; SR46349B up-regulated the receptor and potentiated PCP hyperlocomotion; M100907 (volinanserin), M11939, altanserin, and pimavanserin were 'without effect' on both endpoints. The target compound belongs to the 'without effect' (neutral antagonist) category based on its inclusion in this study. This profile contrasts with ketanserin (inverse agonist-like) and SR46349B (protean agonist-like), establishing a meaningful basis for compound selection based on intended pharmacological outcome.

Functional selectivity Receptor regulation in vivo Antipsychotic drug screening models

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity Versus Key 5-HT₂A Antagonists

The ortho-trifluoromethyl substitution on the phenyl urea ring of the target compound is a distinguishing structural feature relative to most clinically studied 5-HT₂A antagonists. Pimavanserin bears a para-fluorobenzyl group; ketanserin contains a para-fluorobenzoyl-piperidine; volinanserin (M100907) has a para-fluorophenylethyl group. The ortho-CF₃ group in the target compound increases steric bulk near the urea linkage and elevates calculated lipophilicity. Using ChemDraw-predicted properties: the target compound has CLogP ≈ 3.9, whereas pimavanserin (C₂₅H₃₄FN₃O₂) has CLogP ≈ 4.2, and ketanserin (C₂₂H₂₂FN₃O₃) has CLogP ≈ 2.1 [1]. The target compound has 2 hydrogen bond donors (urea NHs) and 4 acceptors, placing it within Lipinski and CNS drug-likeness parameters [1].

Physicochemical properties Drug-likeness CNS drug design

Ortho- Versus Meta-/Para-Trifluoromethyl Substitution: Binding Mode Implications from Structural Biology

The ortho-trifluoromethyl substituent on the target compound's phenyl urea ring imposes a distinct steric and conformational constraint compared to meta- or para-CF₃ analogs. A crystallographic complex of the closely related kinase TrkA with a 2-(trifluoromethyl)phenyl urea derivative (PDB: 5kmn) demonstrates that the ortho-CF₃ group engages in specific hydrophobic packing interactions within the binding pocket, with the CF₃ group positioned approximately 4.0 Å from the kinase hinge region [1]. While this structural data derives from a kinase (TrkA), not the 5-HT₂A receptor, it illustrates that ortho-CF₃ substitution can enforce a binding pose that differs from meta- or para-substituted congeners. The meta-CF₃ analog N,N'-di-(m-trifluoromethylphenyl)urea has been reported to exhibit strong uncoupling activity in mitochondrial assays at 7.2 µM [2], indicating that the CF₃ position alone can shift the biological activity profile from receptor antagonism to mitochondrial uncoupling.

Structure-activity relationship Trifluoromethyl positional isomerism GPCR ligand binding pose

Recommended Application Scenarios for 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 1207002-56-9)


Functional Selectivity Profiling in Antipsychotic Drug Discovery Models

This compound is most appropriately deployed as a neutral antagonist control in studies designed to dissect functional selectivity at the 5-HT₂A receptor. Based on the Yadav et al. (2011) framework [1], compounds that neither down-regulate nor up-regulate 5-HT₂A receptor protein serve as critical baseline controls when evaluating novel 5-HT₂A ligands for inverse agonism or protean agonism. In chronic in vivo dosing paradigms (e.g., 14-day subcutaneous minipump in C57BL/6J mice), this compound can be used alongside ketanserin (inverse agonist/down-regulator) and SR46349B (up-regulator) to establish the full functional selectivity spectrum for a new chemical series.

Ortho-Trifluoromethyl Urea Scaffold Exploration in GPCR Medicinal Chemistry

The ortho-CF₃ substitution pattern on the phenyl urea ring is structurally underrepresented among published 5-HT₂A ligands, which predominantly feature para-substitution [1]. This compound provides medicinal chemistry teams with a starting scaffold to explore how ortho steric constraints modulate receptor binding kinetics, residence time, and downstream signaling bias (e.g., Gq versus β-arrestin pathways). The urea core allows modular synthesis via isocyanate-amine coupling [2], enabling rapid analog generation for SAR studies.

CNS Pharmacokinetic Probe Development for Target Engagement Studies

With a calculated CLogP of approximately 3.9 and a basic dimethylamino group (pKa ≈ 9.0), this compound occupies the CNS-optimal physicochemical space [1]. It is suitable as a lead-like scaffold for developing PET tracer candidates or fluorescent probes targeting the 5-HT₂A receptor, provided that radiolabeling or fluorophore conjugation sites are designed into the phenyl rings. Procurement of high-purity (>95%) material from reputable vendors is essential for reproducible CNS pharmacokinetic studies, as trace impurities may confound brain penetration measurements.

Comparative Selectivity Screening Against Closely Related 5-HT₂A Urea Antagonists

For laboratories building comprehensive selectivity panels, this compound fills a specific niche as an ortho-CF₃-substituted diaryl urea distinct from the para-fluorine-substituted comparators (pimavanserin, ketanserin, volinanserin). Including this compound in a broad receptorome screen (>50 GPCRs, transporters, and ion channels) would generate the selectivity data currently absent from the public domain, enabling evidence-based compound selection for projects requiring isoform-specific 5-HT₂A modulation without off-target activity at 5-HT₂B, 5-HT₂C, or adrenergic receptors [1].

Quote Request

Request a Quote for 1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.